1-(3,4-Dimethylisoxazol-5-yl)guanidine
Description
1-(3,4-Dimethylisoxazol-5-yl)guanidine is a guanidine derivative featuring a 3,4-dimethylisoxazole substituent. Guanidine, a strong organic base, is functionalized here with a heterocyclic isoxazole ring, which imparts unique electronic and steric properties. The compound is cataloged as a chemical intermediate, suggesting its utility in synthesizing bioactive molecules or coordination complexes .
Properties
CAS No. |
884197-54-0 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(3,4-dimethyl-1,2-oxazol-5-yl)guanidine |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)10-11-5(3)9-6(7)8/h1-2H3,(H4,7,8,9) |
InChI Key |
GVWQCWCBBDYESD-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)N=C(N)N |
Canonical SMILES |
CC1=C(ON=C1C)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Guanidine Derivatives
Structural Comparisons
Isoxazole vs. Triazole and Thiazole Derivatives
- 1-(1H-1,2,4-Triazol-5-yl)guanidine (CAS: 46119-11-3): This compound replaces the isoxazole ring with a 1,2,4-triazole group, introducing additional nitrogen atoms.
- N-(2-Methyl-1,3-thiazol-4-yl)guanidine (CAS: 786634-51-3): The thiazole ring, containing sulfur and nitrogen, provides distinct electronic properties. Sulfur’s polarizability could increase hydrophobic interactions, contrasting with the isoxazole’s polarity .
Functional Group Variations
- Triazole-Guanidine Conjugates (e.g., N-carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide): These derivatives incorporate triazole rings linked to guanidine via carboxamide bridges. The extended conjugation may enhance stability and bioactivity compared to simpler isoxazole-guanidine systems .
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Networks: The isoxazole ring’s oxygen atom can act as a hydrogen-bond acceptor, while guanidine’s NH groups serve as donors.
- Solubility and Stability : Thiazole-containing guanidines may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas isoxazole derivatives could display improved solubility in polar solvents .
Data Table: Key Features of Selected Guanidine Derivatives
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